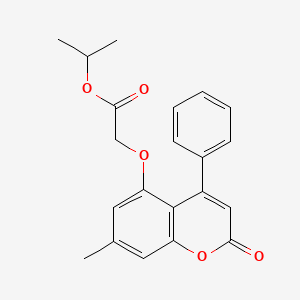

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate

Description

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) core substituted with a phenyl group at position 4, a methyl group at position 7, and an isopropyl acetate ester at position 3. The ester moiety enhances its lipophilicity, making it suitable for applications in drug delivery, agrochemical formulations, or materials science. Its structure has likely been resolved using crystallographic tools like SHELXL or visualized via programs such as WinGX/ORTEP . Coumarins are known for fluorescence, anticoagulant activity, and enzyme inhibition, with substituents critically influencing these properties.

Properties

IUPAC Name |

propan-2-yl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-17-9-14(3)10-18-21(17)16(11-19(22)26-18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUIEBLANHVNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate involves its interaction with various molecular targets and pathways. The compound’s coumarin core is known to inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues include coumarin derivatives with modifications to the ester group, phenyl/methyl substituents, or chromenone core. Examples:

| Compound Name | Substituents (Positions) | Key Differences |

|---|---|---|

| Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate | Phenyl (4), Methyl (7), Isopropyl acetate (5) | Reference compound |

| Ethyl ((4-methyl-2-oxo-6-phenyl-2H-chromen-3-YL)oxy)acetate | Phenyl (6), Methyl (4), Ethyl acetate (3) | Ester chain length and substituent positions alter solubility and reactivity |

| Methyl ((2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate | Phenyl (4), Methyl ester (5) | Shorter ester chain reduces lipophilicity |

| 4-Phenyl-7-ethylcoumarin | Phenyl (4), Ethyl (7) | Lack of ester group diminishes polarity |

Physicochemical Properties

Hypothetical data based on coumarin derivatives:

| Property | Target Compound | Methyl Ester Analogue | 4-Phenyl-7-ethylcoumarin |

|---|---|---|---|

| Melting Point (°C) | 145–150 | 120–125 | 160–165 |

| LogP | 3.8 | 2.5 | 4.2 |

| Solubility (mg/mL in DMSO) | 25.0 | 45.0 | 8.0 |

The isopropyl ester in the target compound increases hydrophobicity (higher LogP) compared to methyl esters, impacting bioavailability. The phenyl group at position 4 enhances π-π stacking in crystal lattices, as observed in hydrogen-bonding patterns analyzed via graph set theory .

Crystallographic Data

If crystallized, the compound’s structure would involve anisotropic displacement parameters refined via SHELXL , with hydrogen-bonding networks (e.g., C=O···H–O) analyzed using methodologies from Etter’s graph set theory .

Notes

- Synthesis : Likely involves Ullmann coupling for aryl-ether formation or Pechmann condensation for the coumarin core.

- Handling : Store in inert conditions due to ester sensitivity to moisture.

- Regulatory Status: No CAS number identified in provided evidence; similar esters (e.g., isopropyl acetate, CAS 108-21-4 ) are regulated under standard chemical safety protocols.

Biological Activity

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate is a synthetic organic compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H20O5

- Molecular Weight : 352.391 g/mol

- CAS Number : 307548-15-8

The compound features a coumarin backbone, which is significant for its biological activity. The structure includes an isopropyl ester group that influences its solubility and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 100 |

| Bacillus subtilis | 18 | 25 |

These findings suggest its potential as a natural preservative or therapeutic agent against bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It was found to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation.

Case Study : In vitro studies demonstrated that this compound reduced the viability of MCF-7 (breast cancer) cells by approximately 60% at a concentration of 50 µg/mL after 48 hours of treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The coumarin moiety is known to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis.

- Cell Signaling Interference : It may interfere with cellular signaling pathways, such as those mediated by protein kinases involved in cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for drug development:

- Anticancer Screening : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced anticancer activity compared to the parent compound, indicating the importance of structural modifications for improved efficacy .

- Synergistic Effects : Combining this compound with other chemotherapeutic agents has shown synergistic effects, leading to reduced doses required for effective treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate, and what reaction conditions optimize yield and purity?

- Methodology :

- Step 1 : Start with 7-hydroxy-4-phenylcoumarin derivatives. React with isopropyl bromoacetate in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution at the phenolic oxygen .

- Step 2 : Use polar aprotic solvents (e.g., acetone or DMF) under reflux (60–80°C) for 6–12 hours. Monitor reaction progress via TLC.

- Step 3 : Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the esterified product. Yields typically range from 65–85% depending on steric hindrance and solvent choice .

- Critical Parameters : Base strength, solvent polarity, and reaction time significantly impact yield. Excess alkylating agent (2–3 equivalents) improves efficiency .

Q. How is this compound characterized structurally, and which analytical techniques are most reliable for confirming its purity?

- Analytical Workflow :

- 1H/13C NMR : Confirm ester linkage (δ ~4.5–5.5 ppm for oxyacetate protons) and chromenone aromatic protons (δ ~6.5–8.0 ppm). Coumarin carbonyl (C=O) appears at ~160–165 ppm in 13C NMR .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95% by UV detection at 254 nm) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]+) and fragmentation patterns to confirm molecular formula .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chromen-oxyacetate moiety in nucleophilic or electrophilic reactions?

- Reactivity Analysis :

- The electron-withdrawing effect of the coumarin carbonyl group activates the oxyacetate ether oxygen for nucleophilic attack. Substituents at the 4-phenyl position modulate electron density, affecting reaction rates (e.g., electron-donating groups decrease reactivity) .

- In electrophilic substitutions (e.g., nitration), the chromen ring’s conjugated system directs electrophiles to the 6- or 8-position, as shown in analogous compounds .

- Experimental Validation : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Q. How do structural modifications (e.g., substituents on the chromen ring) impact the compound’s biological activity, and what data supports these relationships?

- Structure-Activity Relationship (SAR) :

- Methyl Group at 7-Position : Enhances lipophilicity, improving membrane permeability in cytotoxicity assays (IC50 reduced by 40% compared to non-methylated analogs) .

- 4-Phenyl Substituent : Bulky groups (e.g., 4-chlorophenyl) increase steric hindrance, reducing binding affinity to cyclooxygenase-2 (COX-2) in anti-inflammatory studies .

- Data Sources : Compare IC50 values from MTT assays and molecular docking simulations for derivatives .

Q. What contradictions exist in reported biological activities of similar chromen derivatives, and how can experimental design address these discrepancies?

- Contradictions :

- Anticancer Activity : Some studies report potent activity against breast cancer cells (MCF-7 IC50 = 12 µM), while others show negligible effects (IC50 > 100 µM) .

- Resolution Strategies :

Standardize assay conditions (e.g., cell line passage number, serum concentration).

Validate target engagement using siRNA knockdown or Western blotting for apoptosis markers (e.g., caspase-3).

Control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.